molecular formula C14H12N2O4S2 B13627819 1-(benzenesulfonyl)-1H-indole-2-sulfonamide

1-(benzenesulfonyl)-1H-indole-2-sulfonamide

Cat. No.: B13627819
M. Wt: 336.4 g/mol
InChI Key: IVZXKRNKHKZBJG-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-1H-indole-2-sulfonamide ( 85953-40-8) is a high-purity synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C14H12N2O4S2, with a molecular weight of 336.39 g/mol . This compound features a dual-functionalized indole scaffold, bearing both a benzenesulfonyl group at the N1 position and a sulfonamide group at the C2 position. The structural motif of indole fused with benzenesulfonamide makes it a valuable precursor for developing pharmacologically active molecules . This compound serves as a key scaffold in the exploration of new therapeutic agents. Research indicates that indole-sulfonamide hybrids are prominent in anticancer research, with some derivatives demonstrating promising anti-proliferative activity by inhibiting tubulin polymerization at the colchicine binding site . Furthermore, the benzenesulfonamide group is a well-established zinc-binding group (ZBG), making derivatives of this compound potent inhibitors of carbonic anhydrase (CA) isoforms . Carbonic anhydrase inhibitors have diverse applications, including as anticonvulsants, antiglaucoma agents, and in targeting tumor-associated isoforms like CA IX and XII for cancer therapy . The indole nucleus is a privileged structure in pharmacology, found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules via further functionalization. It is supplied for research purposes only. The product is strictly for laboratory use by qualified professionals and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

1-(benzenesulfonyl)indole-2-sulfonamide

InChI

InChI=1S/C14H12N2O4S2/c15-21(17,18)14-10-11-6-4-5-9-13(11)16(14)22(19,20)12-7-2-1-3-8-12/h1-10H,(H2,15,17,18)

InChI Key

IVZXKRNKHKZBJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Sulfonamide Intermediate Formation

  • Reaction: 2-iodoaniline is reacted with benzenesulfonyl chloride in the presence of pyridine.
  • Conditions: Pyridine acts both as solvent and base to neutralize HCl formed.
  • Outcome: Formation of N-(2-iodophenyl)benzenesulfonamide, a key intermediate.
  • Purification: Column chromatography to isolate the pure sulfonamide.

This step introduces the benzenesulfonyl protecting group on the aniline nitrogen, crucial for subsequent cyclization.

Indole Core Construction via Sonogashira Coupling

  • Reaction: The sulfonamide intermediate undergoes Sonogashira coupling with propargyl alcohol.
  • Catalysts: Palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide as co-catalyst.
  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Conditions: Room temperature or mild heating; inert atmosphere to prevent oxidation.
  • Outcome: Formation of [1-(benzenesulfonyl)-1H-indol-2-yl]methanol.
  • Yield: Typically high, around 80-85%.

This step forms the indole ring system via intramolecular cyclization assisted by the alkyne functionality of propargyl alcohol.

Oxidation to Sulfonamide

  • Reaction: The alcohol group on the indole intermediate is oxidized to the sulfonamide.
  • Oxidizing agents: Pyridinium chlorochromate (PCC) is commonly used; alternatives include Dess-Martin periodinane for milder conditions.
  • Solvent: Dichloromethane (DCM) or similar non-protic solvents.
  • Conditions: Room temperature, monitored by TLC.
  • Yield: Approximately 80-81% isolated yield.
  • Purification: Column chromatography followed by recrystallization from ethyl acetate to obtain light-yellow crystals.

This step introduces the sulfonamide moiety at the 2-position of the indole ring, completing the target molecule.

Reaction Scheme Summary

Step Reactants/Intermediates Reagents/Conditions Product Yield (%)
1 2-iodoaniline + benzenesulfonyl chloride Pyridine, room temperature N-(2-iodophenyl)benzenesulfonamide ~85
2 Intermediate + propargyl alcohol Pd(PPh₃)₄, CuI, THF/DMF, rt [1-(benzenesulfonyl)-1H-indol-2-yl]methanol 84
3 Indol-2-yl methanol Pyridinium chlorochromate, DCM, rt This compound 81

Analytical and Characterization Techniques

Optimization Notes

  • Catalyst Selection: Pd(PPh₃)₄ often preferred for Sonogashira coupling over Pd(OAc)₂ for better yields.
  • Solvent Choice: Anhydrous THF or DMF minimizes side reactions and improves coupling efficiency.
  • Oxidation Agent: PCC is effective but toxic; Dess-Martin periodinane offers a milder alternative with comparable yields.
  • Temperature Control: Mild conditions (room temperature to 40 °C) prevent decomposition and maintain high selectivity.
  • Purification: Column chromatography combined with recrystallization ensures high purity suitable for biological studies.

Mechanistic Insights

  • The sulfonamide formation involves nucleophilic attack of the amino group on benzenesulfonyl chloride.
  • Sonogashira coupling proceeds via oxidative addition of Pd(0) to the aryl iodide, transmetallation with the copper acetylide, and reductive elimination to form the C-C bond.
  • Oxidation of the alcohol to sulfonamide involves chromium-based oxidants facilitating the conversion without overoxidation.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Product/Intermediate Yield (%) Notes
Sulfonamide formation 2-iodoaniline, benzenesulfonyl chloride, pyridine N-(2-iodophenyl)benzenesulfonamide ~85 Base neutralizes HCl byproduct
Sonogashira coupling Pd(PPh₃)₄, CuI, propargyl alcohol, THF/DMF, rt [1-(benzenesulfonyl)-1H-indol-2-yl]methanol 84 Mild conditions, inert atmosphere
Oxidation to sulfonamide Pyridinium chlorochromate, DCM, rt This compound 81 Alternative oxidants possible

Chemical Reactions Analysis

1-(Benzenesulfonyl)-1H-indole-2-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted sulfonamides and sulfonyl derivatives.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-1H-indole-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s antibacterial or anticancer effects .

Comparison with Similar Compounds

3-Phenyl-5-sulfamoyl-1H-indole-2-carbohydrazide Derivatives

These compounds (e.g., 3-phenyl-5-sulfamoyl-N’-[(thiophen-2-ylmethylidene)hydrazinyl]-1H-indole-2-carbohydrazide) feature a sulfonamide group at the 5-position instead of the 2-position. In contrast, 1-(benzenesulfonyl)-1H-indole-2-sulfonamide’s 2-sulfonamide group may confer distinct steric and electronic effects, influencing target selectivity .

N-(Benzoylphenyl)-1H-Indole-2-carboxamides

These analogues replace the sulfonamide group with a carboxamide linkage. For example, N-(2-benzoylphenyl)-1H-indole-2-carboxamide is synthesized via sodium ethoxide-mediated coupling, achieving yields of ~65–70% .

Functional Group Variations

Benzenesulfonyl vs. Tosyl (p-Toluenesulfonyl) Groups

Compounds like 1-(tosyl)-1H-indole-2-carbaldehydes utilize a tosyl group instead of benzenesulfonyl. Tosyl groups enhance stability during gold-catalyzed cycloisomerizations, as demonstrated in reactions with o-alkynyltrifluoroacetanilides . The benzenesulfonyl group in this compound may offer different electronic effects, altering reactivity in nucleophilic substitutions .

Bulky Substituents at Key Positions

Introducing bulky groups (e.g., benzoyl or benzenesulfonyl) at the 1- and 8-positions of anthraquinone cores reduces antiproliferative activity in cancer cells, as seen in derivatives 7d and 7e (IC₅₀ > 100 µM) . This suggests that steric hindrance near the sulfonamide group in this compound must be optimized to maintain efficacy.

Pharmacological Activity

Anticancer Potential

This compound shares structural motifs with N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamides, which exhibit anticancer activity via kinase inhibition . However, bulky substituents (e.g., benzenesulfonyl) can diminish activity, as observed in anthraquinone hybrids .

Enzyme Inhibition

Indole derivatives like 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid inhibit thromboxane synthetase (IC₅₀ = 0.1 µM) without affecting cyclooxygenase, highlighting the role of acidic substituents in selectivity . The dual sulfonamide groups in this compound may similarly target enzymes but require empirical validation.

Biological Activity

1-(Benzenesulfonyl)-1H-indole-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C13H12N2O4S3
  • Molecular Weight : 336.43 g/mol
  • IUPAC Name : 1-benzenesulfonyl-1H-indole-2-sulfonamide

The compound's structure includes an indole ring system, which is known for its bioactivity, particularly in anticancer and antimicrobial applications.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Methicillin-resistant Staphylococcus aureus (MRSA)

In vitro assays indicated that the compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

Research has demonstrated that this compound can inhibit the growth of cancer cell lines. For instance:

  • HT-29 (colon cancer)
  • MDA-MB-231 (breast cancer)

Cell viability assays revealed that this compound reduces cell proliferation in a dose-dependent manner. Its mechanism involves inducing apoptosis and inhibiting cell migration .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis.
  • Cell Signaling Pathways : It may influence pathways related to apoptosis and cell cycle regulation .

Table 1: Summary of Biological Activity Studies

StudyBiological ActivityTarget Organisms/Cell LinesKey Findings
AntibacterialS. aureus, E. coliSignificant antibacterial activity with MIC values comparable to antibiotics.
AnticancerHT-29, MDA-MB-231Dose-dependent inhibition of cell growth; induction of apoptosis observed.
Enzyme InhibitionCarbonic anhydraseEffective inhibitor with potential implications in cancer therapy.

Q & A

Q. What computational tools are recommended for predicting the compound’s reactivity or pharmacokinetic properties?

  • Tools :
  • ADMET Prediction : Use SwissADME or pkCSM to estimate absorption, metabolism, and toxicity.
  • Quantum Chemistry : Gaussian or ORCA for reaction pathway modeling (e.g., sulfonamide bond formation).
  • Molecular Dynamics (MD) : Simulate protein-ligand interactions over time .

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